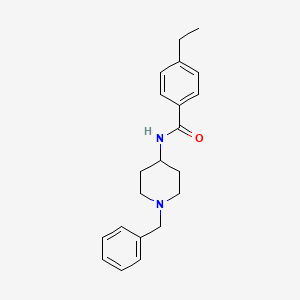

N-(1-苄基-4-哌啶基)-4-乙基苯甲酰胺

描述

"N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide" is a compound studied for various pharmacological properties. It is related to benzamides and piperidine derivatives, often explored for potential medicinal applications.

Synthesis Analysis

The synthesis of compounds related to N-(1-benzyl-4-piperidinyl)-4-ethylbenzamide involves complex chemical reactions, often starting with basic piperidinyl or benzamide structures. For example, the synthesis of related compounds such as N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide, involves radiochemical syntheses and pharmacological evaluation for sigma-1 and sigma-2 receptor sites (John et al., 1999).

Molecular Structure Analysis

The molecular structure of benzamide and piperidine derivatives is often characterized using spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR techniques. For instance, the molecular structure and spectroscopic analysis of related compounds have been conducted to gain insights into their structural features (Janani et al., 2020).

Chemical Reactions and Properties

Compounds in this class demonstrate a range of chemical reactions, particularly with respect to their binding properties to various receptors. For example, some derivatives display high affinity to dopamine D4 receptors (Perrone et al., 1998).

Physical Properties Analysis

The physical properties of such compounds can be determined through various analytical techniques, focusing on aspects like solubility, melting point, and crystalline structure. These properties are crucial for understanding their pharmacokinetic behavior.

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interaction with biological targets. For example, specific benzamide derivatives have been studied for their potential as imaging agents for melanoma, highlighting their selective uptake and binding properties (Mohammed et al., 1997).

科学研究应用

乳腺癌诊断中的西格玛受体闪烁显像

研究表明,N-(1-苄基-4-哌啶基)-4-乙基苯甲酰胺的衍生物,特别是 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘代-4-甲氧基苯甲酰胺 (P-(123)I-MBA),在体内显示出可视化原发性乳腺肿瘤的潜力。该应用依赖于化合物对西格玛受体的优先结合,该受体在乳腺癌细胞中过表达。Caveliers 等人进行的一项研究。(2002) 对乳房 X 线摄影可疑肿块的患者显示,P-(123)I-MBA 可以积聚在乳腺肿瘤中,表明其在通过西格玛受体闪烁显像无创评估肿瘤增殖中的效用 Caveliers 等人,2002。

研究西格玛受体配体用于乳腺癌成像

John 等人。(1999) 描述了 N-[2-(1'-哌啶基)乙基]-3-[125I]碘代-4-甲氧基苯甲酰胺 (P[125I]MBA) 的合成、体外药理学表征和临床前评估,另一种西格玛受体结合放射性配体。他们的研究旨在探索该化合物用于乳腺癌成像的潜力。研究结果表明,P[125I]MBA 表现出显着的西格玛-1 和西格玛-2 受体亲和力,由于其低非靶器官摄取和与 Tc-99m 塞斯塔米比(一种常用的放射性药物)相比在肿瘤中略高的摄取,表明其作为乳腺癌成像剂的潜力 John 等人,1999。

前列腺肿瘤的诊断和治疗应用

西格玛受体也在各种人类肿瘤细胞中表达,包括前列腺肿瘤。John 等人。(1999) 研究了雄激素非依赖性人前列腺肿瘤细胞系 (DU-145) 中西格玛受体的表达,并探讨了西格玛受体结合苯甲酰胺作为人前列腺肿瘤的诊断和治疗剂的潜在用途。他们的研究强调了诸如放射性碘化的 N-[2-(1'-哌啶基)乙基]-3-[125I]碘代-4-甲氧基苯甲酰胺之类的化合物可以有效地对人前列腺肿瘤进行体内成像,展示了非放射性版本在抑制前列腺细胞中细胞集落形成中的治疗潜力 John 等人,1999。

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-17-8-10-19(11-9-17)21(24)22-20-12-14-23(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXUXESSCYQGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)

![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)